

Crystalline structure of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

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Compound of Interest

Compound Name:	(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol
Cat. No.:	B587553

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Technical Guide: (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol is a key chemical intermediate, notably in the synthesis of Aliskiren, the first-in-class direct renin inhibitor used for the treatment of hypertension.[1][2] Understanding the physicochemical properties and potential solid-state structure of this compound is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). While specific crystallographic data for **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** is not publicly available in crystallographic databases as of the latest literature review, this guide provides a comprehensive overview of its known properties. Furthermore, it details the experimental protocols that would be employed for its synthesis and structural characterization, and presents crystallographic data from a structurally related compound to serve as an illustrative example.

Chemical and Physical Properties

The fundamental properties of **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol** have been compiled from various chemical databases. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Source
CAS Number	172900-74-2	[1]
Molecular Formula	C ₁₂ H ₁₈ O ₄	[3]
Molecular Weight	226.27 g/mol	[3]
IUPAC Name	(4-methoxy-3-(3-methoxypropoxy)phenyl)methanol	[3]
Canonical SMILES	COCCCOC1=C(C=CC(=C1)CO)OC	

Experimental Protocols

Synthesis of (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, based on standard organic chemistry transformations.

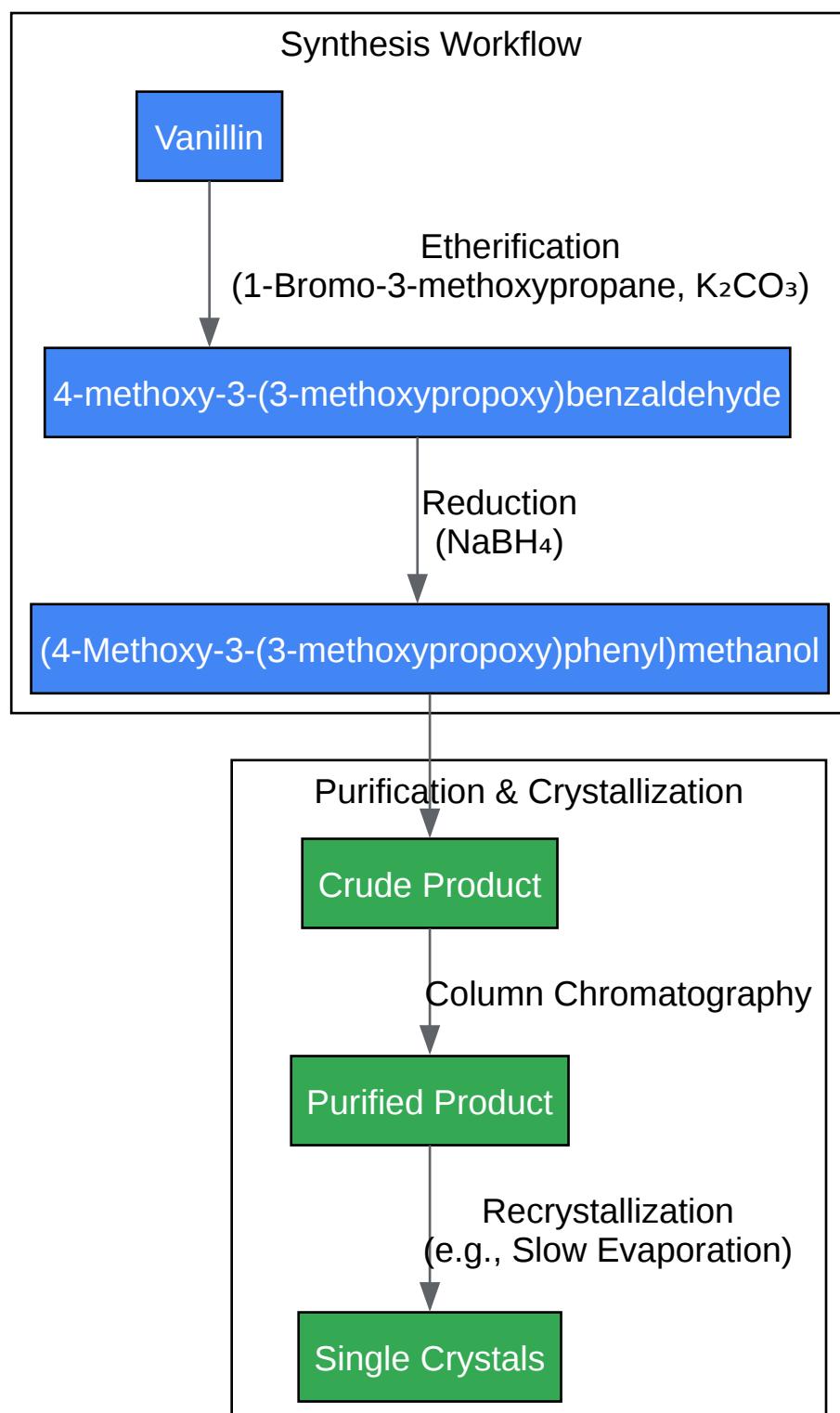
Step 1: Etherification of Vanillin

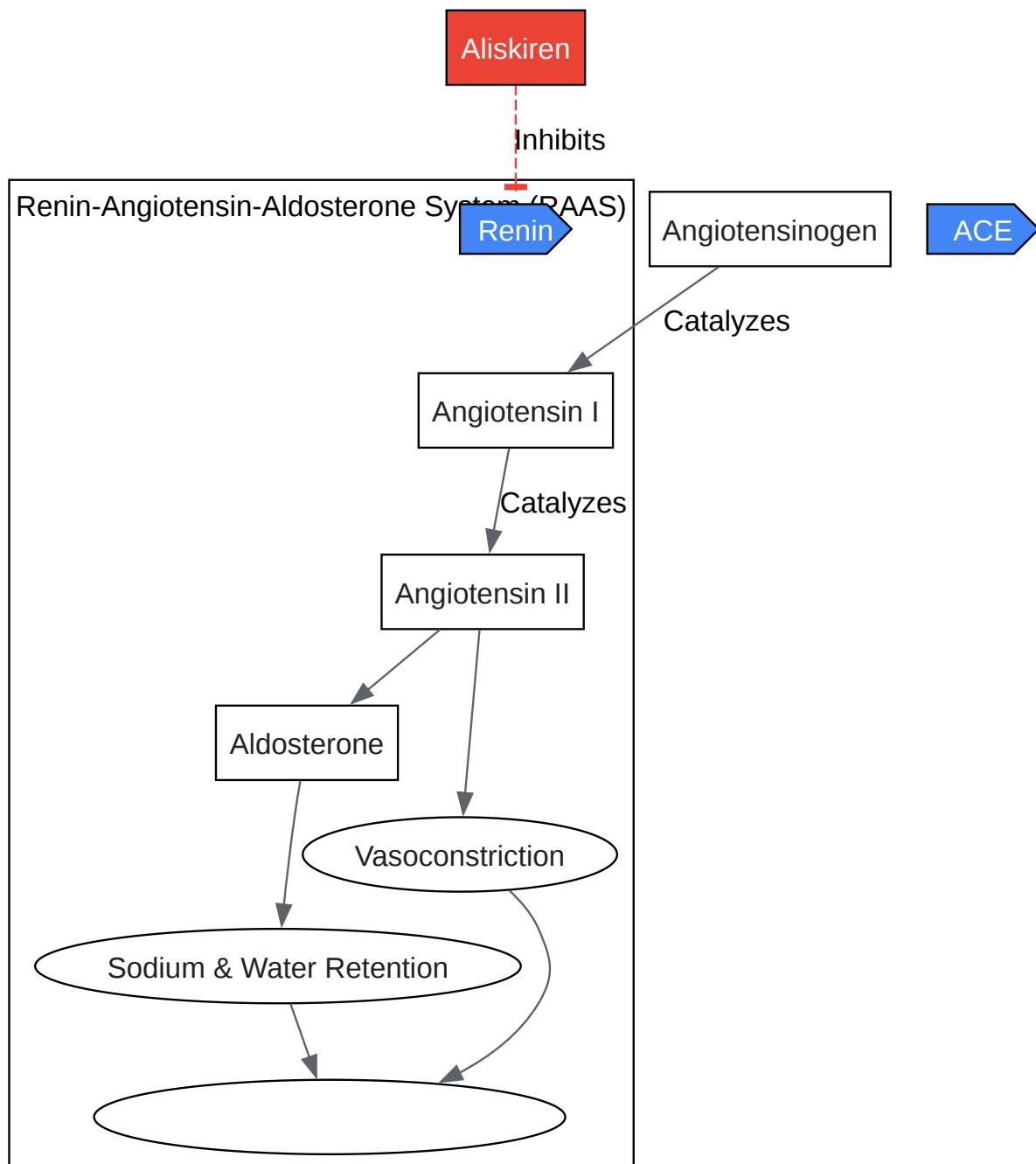
- Objective: To introduce the 3-methoxypropoxy side chain onto the vanillin scaffold.
- Procedure:
 - Vanillin (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
 - A base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), is added to the solution to deprotonate the phenolic hydroxyl group.
 - 1-Bromo-3-methoxypropane (1.2 equivalents) is added, and the reaction mixture is heated to 60-80°C.

- The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-methoxy-3-(3-methoxypropoxy)benzaldehyde.

Step 2: Reduction of the Aldehyde

- Objective: To reduce the aldehyde functional group to a primary alcohol.
- Procedure:
 - The aldehyde from Step 1 is dissolved in a suitable solvent, typically methanol or ethanol.
 - The solution is cooled in an ice bath to 0-5°C.
 - A reducing agent, such as sodium borohydride (NaBH_4 , 1.1 equivalents), is added portion-wise.
 - The reaction is stirred at room temperature and monitored by TLC.
 - Once the reaction is complete, the solvent is evaporated, and the residue is quenched with water or a dilute acid.
 - The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield crude **(4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol**.
 - The crude product can be purified by column chromatography on silica gel.



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References

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